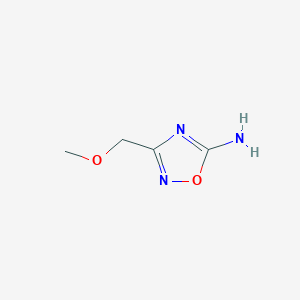

3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine

Description

Contextualization within 1,2,4-Oxadiazole (B8745197) Chemistry

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. chim.itrjptonline.orgtandfonline.com This structural motif is considered a bioisostere for esters and amides, meaning it can mimic these functional groups in biological systems, potentially leading to improved pharmacological properties. chim.itrjptonline.orgnih.gov The 1,2,4-oxadiazole nucleus is present in a variety of compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. tandfonline.comnih.govnih.gov The synthesis of 1,2,4-oxadiazoles typically involves the cyclization of amidoximes with various acylating agents. rjptonline.orgnih.gov The reactivity of the 1,2,4-oxadiazole ring is characterized by the nucleophilic nature of the nitrogen atoms and the electrophilic character of the carbon atoms, allowing for a variety of chemical transformations. chim.it

Overview of Research Trajectories for 3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine

Specific research on this compound is still emerging. However, based on the known properties of the 1,2,4-oxadiazole core and the influence of the methoxymethyl and amine substituents, several research trajectories can be envisioned. These include its potential as a building block in the synthesis of more complex molecules and its investigation for various biological activities, a common path for novel heterocyclic compounds. The presence of the 5-amino group offers a site for further functionalization, allowing for the creation of a library of derivatives for structure-activity relationship studies.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1248686-68-1 |

| Molecular Formula | C4H7N3O2 |

| Storage Temperature | 2-8°C |

| Physical State | Not specified |

This data is based on available chemical supplier information. chemicalbridge.co.uk

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(methoxymethyl)-1,2,4-oxadiazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2/c1-8-2-3-6-4(5)9-7-3/h2H2,1H3,(H2,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABBATSLQZTQHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NOC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methoxymethyl 1,2,4 Oxadiazol 5 Amine

Precursor Synthesis and Optimization

The foundation for the synthesis of the target compound lies in the preparation of a key amidoxime (B1450833) intermediate, which is derived from a corresponding nitrile derivative.

The primary precursor for the "3-(methoxymethyl)" portion of the target molecule is 2-methoxyacetonitrile (B1149783). This compound serves as the starting nitrile for the subsequent formation of the amidoxime. 2-Methoxyacetonitrile is a commercially available aliphatic nitrile that provides the necessary carbon and nitrogen atoms for the C3 position of the oxadiazole ring and its substituent.

The conversion of the nitrile group in 2-methoxyacetonitrile into an amidoxime is a critical step in the synthetic sequence. Amidoximes are generally prepared through the nucleophilic addition of hydroxylamine (B1172632) to a nitrile. This reaction is a well-established and widely used method for creating the N-C-N-O scaffold required for oxadiazole synthesis. ias.ac.in

The reaction typically involves treating 2-methoxyacetonitrile with hydroxylamine, which is often used as its hydrochloride salt (NH₂OH·HCl). To liberate the free hydroxylamine for the reaction, a base is required. nih.gov The choice of base and solvent can influence the reaction rate and yield. The general scheme for this conversion is outlined below.

Reaction Scheme: Formation of 2-Methoxyacetamidoxime

CH₃OCH₂CN + NH₂OH → CH₃OCH₂C(NH₂)NOH

The conditions for this reaction can be optimized by varying the base, solvent, and temperature, as detailed in the following table.

| Parameter | Reagent/Condition | Role/Rationale | Reference |

|---|---|---|---|

| Nitrile Source | 2-Methoxyacetonitrile | Provides the R-C≡N group, forming the C3 position of the oxadiazole. | ias.ac.in |

| Hydroxylamine Source | Hydroxylamine hydrochloride (NH₂OH·HCl) | Standard, stable source of hydroxylamine. | nih.gov |

| Base | Inorganic bases (e.g., NaHCO₃, K₂CO₃, NaOH) | Neutralizes the HCl salt to generate free hydroxylamine for nucleophilic attack. | nih.gov |

| Solvent | Aqueous or alcoholic solvents (e.g., water, ethanol) | Solubilizes the reactants, particularly the hydroxylamine salt and base. | ias.ac.in |

| Temperature | Room temperature to moderate heating (e.g., 50-80°C) | Controls the reaction rate; heating can reduce reaction times. | ias.ac.in |

Cyclization Reactions for 1,2,4-Oxadiazole (B8745197) Ring Formation

The formation of the 1,2,4-oxadiazole ring from the 2-methoxyacetamidoxime intermediate is the key step in the synthesis. To obtain the 5-amino substituted product, the cyclization must involve a reagent that provides the C5 carbon and the 5-amino nitrogen. Reagents such as carbodiimides or isocyanides are suitable for this transformation. nih.govrsc.org This process can be conducted through either a one-pot or a stepwise approach. nih.gov

One-pot syntheses are efficient because they combine multiple reaction steps into a single procedure without isolating intermediates, saving time and resources. ias.ac.in In the context of 3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine, a one-pot method could involve the in situ generation of 2-methoxyacetamidoxime from 2-methoxyacetonitrile and hydroxylamine, followed by the direct addition of a cyclizing agent to the reaction mixture. ias.ac.innih.gov

For example, after the formation of the amidoxime is complete, a palladium catalyst and an isocyanide could be introduced to facilitate the cyclization, yielding the final 5-amino-1,2,4-oxadiazole (B13162853) in a single vessel. rsc.org Another one-pot approach involves the reaction of the amidoxime with a carbodiimide. nih.gov

Stepwise strategies involve the synthesis, isolation, and purification of the 2-methoxyacetamidoxime intermediate before proceeding to the cyclization step. nih.gov This approach can offer better control over the reaction and may result in a purer final product.

The isolated 2-methoxyacetamidoxime is then reacted with a suitable cyclizing agent. The most common general method for forming 1,2,4-oxadiazoles involves the O-acylation of the amidoxime followed by a cyclodehydration reaction. researchgate.net To form a 5-amino derivative, the cyclizing agent must be carefully selected.

Reaction with Carbodiimides : A straightforward method for synthesizing 5-amino-substituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carbodiimide. nih.gov This reaction proceeds to form the heterocyclic ring directly.

Reaction with Isocyanides : A palladium-catalyzed reaction between an amidoxime and an isocyanide can be employed to form the C-N and C-O bonds necessary for the 5-amino-1,2,4-oxadiazole ring. rsc.org

The following table compares these two primary approaches for the cyclization step.

| Strategy | Description | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| One-Pot Synthesis | Amidoxime is formed in situ and immediately reacted with a cyclizing agent without isolation. | Higher efficiency, shorter overall reaction time, reduced solvent usage. | Potential for side reactions, may result in lower purity, optimization can be complex. | ias.ac.innih.gov |

| Stepwise Synthesis | The amidoxime intermediate is synthesized, isolated, and purified before the cyclization reaction. | Better control over each step, allows for purification of the intermediate, potentially higher purity of the final product. | More time-consuming, requires more handling and solvents, potential for material loss during isolation. | nih.govresearchgate.net |

Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include the choice of solvent, base, and reaction temperature.

The cyclization of O-acylamidoximes, a common stepwise route for 1,2,4-oxadiazoles, is often facilitated by a base in an aprotic polar solvent. mdpi.com Superbase systems, such as MOH/DMSO (where M = Na, K), have been shown to be highly effective for promoting cyclodehydration at room temperature, often leading to high yields in short reaction times. mdpi.com The use of milder conditions, such as room temperature, is advantageous as it can prevent the degradation of heat-sensitive functional groups. nih.gov

For specialized reactions, such as the palladium-catalyzed synthesis with isocyanides, optimization would also involve screening different palladium catalysts, ligands, and additives to achieve the best results. rsc.org

The table below summarizes key parameters that can be optimized for the synthesis of 1,2,4-oxadiazoles.

| Parameter | Common Conditions/Reagents | Effect on Reaction | Reference |

|---|---|---|---|

| Solvent | DMSO, DMF, DMA, THF, Acetonitrile | Aprotic polar solvents often facilitate the cyclization step, especially in base-mediated reactions. | ias.ac.innih.govmdpi.com |

| Base | Inorganic (KOH, NaOH, t-BuONa), Organic (TBAF, DBU) | Promotes the cyclodehydration of the O-acylated intermediate or facilitates one-pot reactions. | mdpi.commdpi.com |

| Temperature | Room temperature to reflux | Room temperature is often sufficient and preferred for stability. Microwave irradiation can dramatically reduce reaction times. | nih.govresearchgate.net |

| Catalyst | Palladium complexes (for isocyanide route), Acid/Base catalysts | Specific catalysts are required for certain reaction pathways to proceed efficiently. | rsc.org |

Solvent Effects in this compound Synthesis

The choice of solvent is a critical parameter in the synthesis of 1,2,4-oxadiazoles, profoundly impacting reaction rates and yields. The final cyclization step, typically a dehydration reaction of an O-acylamidoxime intermediate, is particularly sensitive to the solvent environment. Aprotic polar solvents are frequently favored for this transformation.

Research on analogous structures has demonstrated the high efficiency of solvents like Dimethyl Sulfoxide (B87167) (DMSO) and N,N-Dimethylformamide (DMF). mdpi.com These solvents are effective in promoting the cyclization of O-acylamidoximes, often in the presence of a base, even at room temperature. mdpi.com The use of such solvents can facilitate high yields and swift reaction times, which is advantageous for producing heat-labile compounds. Other solvents such as ethyl acetate (B1210297), acetonitrile, and methanol (B129727) have also been employed, often in conjunction with specific catalysts or reaction conditions. mdpi.comfrontiersin.orgmdpi.com

The selection of a solvent can be influenced by the specific synthetic route. For instance, in oxidative cyclization methods, which provide an alternative pathway to the oxadiazole ring, solvents are chosen based on their compatibility with the oxidizing agents and starting materials. DMF and ethyl acetate have been successfully used in these contexts. mdpi.com

Table 1: Comparison of Solvents in General 1,2,4-Oxadiazole Synthesis This table presents data for the synthesis of various 1,2,4-oxadiazole analogues to illustrate solvent effects.

| Solvent | Reaction Type | Typical Conditions | Observed Yields | Reference |

|---|---|---|---|---|

| DMSO | Base-catalyzed cyclization | Room Temperature | Good to Excellent | mdpi.com |

| DMF | Oxidative cyclization | Room Temperature | Moderate to Good | mdpi.com |

| Ethyl Acetate | Oxidative cyclization | Room Temperature | Excellent (91-99%) | mdpi.com |

| Acetonitrile | Metal-free oxidative coupling | Ambient Temperature | Moderate to Excellent | mdpi.com |

| Methanol | Brønsted acid catalysis | Mild Conditions | Good (up to 90%) | frontiersin.org |

Catalyst Influence on Reaction Efficiency

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and environmental friendliness of 1,2,4-oxadiazole synthesis. Both acidic and basic catalysts, as well as metal-based and metal-free systems, have been developed to promote the key cyclization step.

For the synthesis of 5-amino-1,2,4-oxadiazoles, oxidative cyclization protocols are particularly relevant. One efficient method utilizes iodobenzene (B50100) diacetate (IBD) as an oxidant to mediate the cyclization of N-acylguanidines at ambient temperatures, resulting in high yields. mdpi.comnih.gov This approach represents a mild and effective way to form the N-O bond of the oxadiazole ring. mdpi.com Similarly, systems using N-bromosuccinimide (NBS) or iodine in the presence of a base have proven effective for related oxidative cyclizations. mdpi.com

In the pursuit of greener methodologies, metal-free catalysts have gained attention. Eco-friendly silica-supported perchloric acid (HClO₄) has been described as a potent Brønsted acid catalyst for intramolecular cyclizations, offering a heterogeneous system that is stable, inexpensive, and easy to handle. frontiersin.org This type of catalyst can facilitate reactions in non-chlorinated solvents like methanol under mild conditions. frontiersin.org

Table 2: Influence of Catalysts on General 1,2,4-Oxadiazole Synthesis This table summarizes findings from the synthesis of various 1,2,4-oxadiazole derivatives to highlight catalyst performance.

| Catalyst/Reagent | Substrate Type | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Iodobenzene Diacetate (IBD/PIDA) | N-acylguanidines | Oxidative Cyclization | High yields at room temperature | mdpi.comnih.gov |

| N-Bromosuccinimide (NBS) | N-acyl amidines | Oxidative Cyclization | Almost quantitative yields | mdpi.com |

| Iodine (I₂) / Base | N-benzyl amidoximes | Oxidative Cyclization | Good yields, alternative to NBS | mdpi.com |

| Silica-supported HClO₄ | Diazoketones | Brønsted Acid Catalysis | Metal-free, eco-friendly, reusable | frontiersin.org |

| Copper-based Catalysts | Amidines | Cascade Oxidative Reaction | One-pot process, mild conditions | mdpi.com |

Temperature and Pressure Effects on Cyclization

Temperature is a fundamental parameter that governs reaction kinetics and product stability in the synthesis of 1,2,4-oxadiazoles. Historically, the cyclodehydration of O-acylamidoxime precursors often required heating or refluxing in solvents like toluene (B28343) or DMF. chim.it However, a significant trend in modern synthetic organic chemistry is the development of methods that proceed at ambient temperatures.

The ability to synthesize the 1,2,4-oxadiazole ring at room temperature is highly advantageous, as it reduces energy consumption, minimizes the formation of thermal degradation byproducts, and allows for the incorporation of sensitive functional groups. mdpi.com Numerous protocols have been successfully developed for room-temperature synthesis, often facilitated by the use of highly effective solvent systems (e.g., DMSO) or potent catalysts and oxidants like IBD. mdpi.comnih.gov For instance, the IBD-mediated oxidative cyclization to form 3-amino-1,2,4-oxadiazoles proceeds efficiently at ambient temperature. nih.gov

While atmospheric pressure is standard for most laboratory-scale syntheses of 1,2,4-oxadiazoles, variations in pressure are typically associated with specialized techniques such as continuous flow synthesis, which is not commonly reported for this specific class of compounds. The primary focus remains on optimizing thermal conditions to favor milder, more energy-efficient processes.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds, including 1,2,4-oxadiazoles, to minimize environmental impact. nih.govnih.gov These approaches focus on using safer solvents, reducing energy consumption, and employing catalytic over stoichiometric reagents.

One prominent green technique is the use of microwave irradiation . nih.govijpsm.com Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often increases product yields compared to conventional heating methods. nih.gov This energy-efficient technique has been successfully applied to the heterocyclization of amidoximes to produce oxadiazole derivatives. nih.gov

The development of metal-free and solvent-free reaction conditions is another key area of green chemistry. The synthesis of related 5-amino-1,2,4-thiadiazoles has been achieved using water as a green solvent or through grinding techniques that eliminate the need for any solvent. mdpi.com These strategies reduce volatile organic compound (VOC) emissions and simplify product purification. The use of heterogeneous, recyclable catalysts, such as silica-supported acids, further enhances the sustainability of the synthesis. frontiersin.org

Chemical Reactivity and Derivatization of 3 Methoxymethyl 1,2,4 Oxadiazol 5 Amine

Reactivity of the Amino Group

The primary amino group at the C5 position of the oxadiazole ring is a key site for derivatization. Its reactivity is somewhat attenuated by the electron-withdrawing character of the heterocyclic ring, but it readily participates in a variety of classical amine reactions.

Acylation Reactions

The amino group of 5-amino-1,2,4-oxadiazoles can be readily acylated to form the corresponding amides. This reaction is a common strategy for the synthesis of diverse derivatives. The acylation can be achieved using various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents.

For instance, the straightforward synthesis of 5-amino-substituted 1,2,4-oxadiazoles can be followed by their further derivatization to acetamides in good yields. nih.gov This suggests that 3-(methoxymethyl)-1,2,4-oxadiazol-5-amine would react similarly. The general scheme for the acylation reaction is presented below:

Reaction with Acyl Chlorides: In the presence of a base, such as pyridine (B92270) or triethylamine, the amino group reacts with acyl chlorides to form N-(3-(methoxymethyl)-1,2,4-oxadiazol-5-yl)amides.

Reaction with Carboxylic Anhydrides: Acetic anhydride, for example, can be used to introduce an acetyl group, yielding N-(3-(methoxymethyl)-1,2,4-oxadiazol-5-yl)acetamide.

Reaction with Carboxylic Acids: In the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), carboxylic acids can be coupled with the amino group.

| Acylating Agent | Product | Typical Conditions |

|---|---|---|

| Acetyl chloride | N-(3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)acetamide | Pyridine, DCM, 0 °C to rt |

| Benzoyl chloride | N-(3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)benzamide | Triethylamine, THF, 0 °C to rt |

| Acetic anhydride | N-(3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)acetamide | Pyridine, rt |

| Benzoic acid / EDC | N-(3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)benzamide | DMF, rt |

Alkylation and Arylation Reactions

The amino group can also undergo N-alkylation and N-arylation, although these reactions can sometimes be challenging due to the potential for N-alkylation at the ring nitrogen atoms. Selective N-alkylation of the exocyclic amino group often requires careful selection of reagents and reaction conditions.

Alkylation: Reaction with alkyl halides in the presence of a base can lead to the formation of secondary and tertiary amines. However, controlling the degree of alkylation can be difficult.

Arylation: Modern cross-coupling methods, such as the Buchwald-Hartwig amination, provide an efficient route for the N-arylation of amino-heterocycles. mdpi.comnih.govresearchgate.netrsc.orgmdpi.com This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the amine with an aryl halide or triflate. While specific examples for this compound are not readily available, the successful arylation of other C-amino-1,2,4-triazoles suggests this method would be applicable. rsc.org

| Reagent | Reaction Type | Product | Typical Conditions |

|---|---|---|---|

| Methyl iodide | Alkylation | N-Methyl-3-(methoxymethyl)-1,2,4-oxadiazol-5-amine | K₂CO₃, DMF, rt |

| Benzyl bromide | Alkylation | N-Benzyl-3-(methoxymethyl)-1,2,4-oxadiazol-5-amine | NaH, THF, 0 °C to rt |

| Phenylboronic acid | Arylation (Chan-Lam) | N-Phenyl-3-(methoxymethyl)-1,2,4-oxadiazol-5-amine | Cu(OAc)₂, Pyridine, rt |

| Bromobenzene | Arylation (Buchwald-Hartwig) | N-Phenyl-3-(methoxymethyl)-1,2,4-oxadiazol-5-amine | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C |

Condensation Reactions

The primary amino group of this compound can condense with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate followed by the elimination of water. mdpi.comnih.gov

These Schiff bases are valuable intermediates for the synthesis of more complex heterocyclic systems. The formation of stable hemiaminals and Schiff bases has been studied in the reaction of substituted benzaldehydes with primary 3,5-dimethyl-1,2,4-triazole 4-amine under neutral conditions. mdpi.comnih.gov

| Carbonyl Compound | Product (Schiff Base) | Typical Conditions |

|---|---|---|

| Benzaldehyde | N-(Benzylidene)-3-(methoxymethyl)-1,2,4-oxadiazol-5-amine | Acetic acid (cat.), Ethanol, reflux |

| Acetone | N-(Propan-2-ylidene)-3-(methoxymethyl)-1,2,4-oxadiazol-5-amine | p-Toluenesulfonic acid (cat.), Toluene (B28343), reflux (Dean-Stark) |

| 4-Methoxybenzaldehyde | N-(4-Methoxybenzylidene)-3-(methoxymethyl)-1,2,4-oxadiazol-5-amine | Acetic acid (cat.), Methanol (B129727), rt |

Reactions Involving the Oxadiazole Ring System

The 1,2,4-oxadiazole (B8745197) ring, while aromatic, is susceptible to cleavage and rearrangement reactions, particularly due to the relatively weak N-O bond. These reactions often lead to the formation of other heterocyclic systems.

Ring-Opening Reactions

The 1,2,4-oxadiazole ring can be opened by nucleophilic attack, a process often facilitated by the presence of electron-withdrawing groups on the ring. A well-known example of such a reaction is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. chim.itacs.org

In the context of 5-amino-1,2,4-oxadiazoles, the ANRORC pathway can be initiated by the attack of a nucleophile at the C5 position. For example, the reaction of 1,2,4-oxadiazoles with hydrazine (B178648) can lead to the formation of 3-amino-1,2,4-triazoles through a reductive ANRORC pathway. acs.orgnih.gov This involves the addition of hydrazine, opening of the oxadiazole ring, and subsequent closure to form the triazole ring.

Ring-Closing Reactions with Other Reagents

The term "ring-closing reactions" in this context can also refer to rearrangements where the atoms of the oxadiazole ring and its substituent participate in the formation of a new ring. The Boulton-Katritzky rearrangement is a prominent example of such a transformation for 1,2,4-oxadiazoles. researchgate.netrsc.orgnih.govresearchgate.netidexlab.com This rearrangement typically involves a nucleophilic atom in the side chain at the C3 position attacking the N2 atom of the oxadiazole ring, leading to the cleavage of the N-O bond and the formation of a new heterocyclic system.

While a methoxymethyl group at the C3 position does not have a suitable nucleophilic atom for a classical Boulton-Katritzky rearrangement, derivatives of the amino group at C5 could potentially undergo intramolecular cyclizations to form fused heterocyclic systems. For instance, if the amino group is acylated with a reagent containing a suitable functional group, subsequent intramolecular condensation could lead to the formation of a new ring fused to the oxadiazole. The condensation of 1,2,3-triazole-4(5)-amines with methylene (B1212753) active compounds has been shown to be a powerful tool for the synthesis of versatile triazolo[4,5-b]pyridines, suggesting similar strategies could be employed with 5-amino-1,2,4-oxadiazoles. nuph.edu.ua

Reactivity of the Methoxymethyl Side Chain

The methoxymethyl group at the 3-position of the 1,2,4-oxadiazole ring is a key site for chemical modification, allowing for the introduction of diverse functionalities and the synthesis of new analogues. Its reactivity is primarily centered around the ether linkage and the methylene bridge.

Ethereal Cleavage and Functional Group Interconversion

The ether bond in the methoxymethyl side chain is susceptible to cleavage under various conditions, providing a pathway for functional group interconversion. This reactivity is analogous to the deprotection of methoxymethyl (MOM) ethers, a common protecting group in organic synthesis.

Acid-catalyzed hydrolysis is a standard method for cleaving methoxymethyl ethers. acs.org Treatment with protic acids, such as hydrochloric acid in a suitable solvent like methanol, can effectively remove the methyl group, leading to the formation of the corresponding hydroxymethyl derivative, 3-(hydroxymethyl)-1,2,4-oxadiazol-5-amine. Lewis acids, such as bismuth trichloride (B1173362) (BiCl₃), have also been employed for the cleavage of MOM ethers, offering an alternative with potentially milder reaction conditions.

The cleavage of the methoxymethyl group can be a strategic step in the synthesis of more complex derivatives. For instance, the resulting hydroxyl group can be further functionalized. Conversion of the alcohol to a leaving group, such as a tosylate or a halide, opens up possibilities for nucleophilic substitution reactions. This allows for the introduction of a wide array of substituents at the 3-position of the 1,2,4-oxadiazole ring, thereby enabling the exploration of structure-activity relationships.

A summary of reagents used for the cleavage of methoxymethyl ethers is presented in the table below.

| Reagent/Condition | Description |

| Hydrochloric Acid (HCl) in Methanol | A common method for acid-catalyzed hydrolysis. |

| Bismuth Trichloride (BiCl₃) | A Lewis acid catalyst for ether cleavage. |

| Zinc Bromide (ZnBr₂) and n-Propylthiol (n-PrSH) | A rapid and selective method for MOM ether deprotection. rsc.org |

Oxidation and Reduction Pathways

The methoxymethyl side chain can also undergo oxidation and reduction reactions, leading to derivatives with different oxidation states at the benzylic-like carbon.

Oxidation: Oxidation of the methoxymethyl group can yield the corresponding aldehyde, 3-formyl-1,2,4-oxadiazol-5-amine. Various oxidizing agents can be employed for this transformation. For instance, catalytic systems involving transition metals like molybdenum have been shown to be effective for the oxidation of N-heterocycles. acs.org While direct oxidation of the C-O bond in the methoxymethyl group on the oxadiazole ring is not extensively documented, analogous transformations on other heterocyclic systems suggest its feasibility. The resulting aldehyde is a versatile intermediate that can participate in a range of reactions, including reductive amination, Wittig reactions, and condensations, to further diversify the molecular structure.

Development of Novel this compound Derivatives

The development of novel derivatives of this compound is driven by the desire to explore and optimize its potential applications, particularly in medicinal chemistry where 1,2,4-oxadiazoles are recognized as important pharmacophores. chim.it

Structure-Directed Synthesis of Analogs

Structure-directed synthesis involves the rational design and synthesis of specific analogs based on a known template. Starting from this compound, a variety of analogs can be prepared by modifying the methoxymethyl side chain.

One common strategy involves the initial cleavage of the ether to the hydroxymethyl derivative. This intermediate can then be used to introduce a range of functionalities. For example, esterification or etherification of the hydroxyl group can lead to a library of compounds with varying lipophilicity and steric bulk.

Alternatively, the methoxymethyl group can be converted to a halomethyl group, such as a chloromethyl or bromomethyl derivative. These halogenated intermediates are excellent electrophiles for nucleophilic substitution reactions, allowing for the introduction of amines, thiols, and other nucleophiles. For instance, the synthesis of 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan highlights the utility of the chloromethyl group as a reactive handle for further derivatization. researchgate.net

Combinatorial Approaches to Derivative Libraries

Combinatorial chemistry provides a powerful tool for the rapid generation of large libraries of related compounds. Both solid-phase and solution-phase synthesis strategies have been successfully applied to the creation of 1,2,4-oxadiazole libraries. acs.orgnih.gov

Solid-Phase Synthesis: In a solid-phase approach, a suitable starting material is attached to a solid support, and subsequent reactions are carried out in a stepwise manner. This methodology allows for the use of excess reagents to drive reactions to completion and simplifies purification, as byproducts and excess reagents can be washed away. For the synthesis of a library based on this compound, a precursor could be attached to a resin, followed by the formation of the oxadiazole ring and subsequent modifications of the side chain. The final products are then cleaved from the solid support. nih.gov

Solution-Phase Synthesis: Parallel solution-phase synthesis is another effective method for generating compound libraries. In this approach, reactions are carried out in individual wells of a multi-well plate, allowing for the systematic variation of reactants. The synthesis of 1,2,4-oxadiazoles is well-suited for this approach, as the formation of the heterocyclic ring can often be achieved in a one-pot reaction from readily available starting materials like amidoximes and carboxylic acids or their derivatives. mdpi.comorganic-chemistry.org DNA-encoded libraries (DELs) represent an advanced solution-phase combinatorial approach where each molecule is tagged with a unique DNA barcode, enabling the screening of vast chemical libraries. nih.gov

The table below summarizes key starting materials for the combinatorial synthesis of 1,2,4-oxadiazole derivatives.

| Starting Material 1 | Starting Material 2 | Key Reaction |

| Amidoximes | Carboxylic Acids/Derivatives | Cyclocondensation |

| Nitriles | Nitrile Oxides | 1,3-Dipolar Cycloaddition |

Spectroscopic Analysis and Structural Elucidation of 3 Methoxymethyl 1,2,4 Oxadiazol 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the chemical environment of atomic nuclei, offering detailed insights into the structure of organic molecules. The analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR experiments, allows for the unambiguous assignment of all proton and carbon signals in 3-(methoxymethyl)-1,2,4-oxadiazol-5-amine.

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the methoxymethyl and amino groups.

Amino (-NH₂) Protons: The protons of the primary amine group attached to the C5 position of the oxadiazole ring are anticipated to appear as a broad singlet. The chemical shift of these protons can be influenced by solvent effects and concentration, but they are typically observed in the range of δ 5.0-7.0 ppm. In deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), for instance, the amino protons of similar 5-amino-1,2,4-oxadiazole (B13162853) derivatives have been reported in this region.

Methoxymethyl (-OCH₂OCH₃) Protons: This group will give rise to two distinct singlets. The methylene (B1212753) protons (-CH₂-) are expected to resonate at a downfield position due to the deshielding effect of the adjacent oxygen atom and the oxadiazole ring. This signal is predicted to be in the range of δ 4.5-5.0 ppm. The methyl protons (-OCH₃) will appear as a sharp singlet at a more upfield region, typically around δ 3.3-3.6 ppm, consistent with a methoxy (B1213986) group attached to an aliphatic carbon.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -NH₂ | 5.0 - 7.0 | broad singlet |

| -CH₂- | 4.5 - 5.0 | singlet |

Note: Predicted values are based on the analysis of similar structures and are subject to solvent and experimental conditions.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, four distinct carbon signals are expected.

Oxadiazole Ring Carbons (C3 and C5): The two carbons of the 1,2,4-oxadiazole (B8745197) ring are expected to resonate at significantly downfield chemical shifts due to their heterocyclic and unsaturated nature. The C5 carbon, bonded to the amino group, is anticipated to appear in the range of δ 165-175 ppm. The C3 carbon, attached to the methoxymethyl group, is predicted to be in a similar region, typically around δ 160-170 ppm. The exact chemical shifts are influenced by the electronic effects of the substituents.

Methoxymethyl Group Carbons (-OCH₂OCH₃): The methylene carbon (-CH₂-) is expected to appear in the range of δ 65-75 ppm, while the methyl carbon (-OCH₃) will be found further upfield, typically around δ 55-65 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C5 | 165 - 175 |

| C3 | 160 - 170 |

| -CH₂- | 65 - 75 |

Note: Predicted values are based on the analysis of similar 1,2,4-oxadiazole derivatives and computational models.

To confirm the assignments made from 1D NMR spectra and to establish the connectivity between different parts of the molecule, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton couplings. For this compound, no cross-peaks are expected in the COSY spectrum as there are no vicinal protons that would couple with each other. The signals for the -NH₂, -CH₂-, and -OCH₃ groups are all expected to be singlets.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded protons and carbons. For the title compound, this would show correlations between the methylene protons and the methylene carbon, and between the methyl protons and the methyl carbon of the methoxymethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing long-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular structure. Key expected HMBC correlations for this compound would include:

A correlation between the methylene protons (-CH₂-) and the C3 carbon of the oxadiazole ring.

A correlation between the methyl protons (-OCH₃) and the methylene carbon (-CH₂-).

A correlation between the amino protons (-NH₂) and the C5 carbon of the oxadiazole ring.

These 2D NMR experiments, in combination, would provide unequivocal evidence for the structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The 1,2,4-oxadiazole ring exhibits several characteristic vibrational modes. These include:

C=N stretching: Typically observed in the region of 1600-1650 cm⁻¹.

N-O stretching: Usually found in the 1300-1400 cm⁻¹ range.

Ring stretching vibrations: A series of bands in the 1400-1550 cm⁻¹ region are characteristic of the oxadiazole ring system.

Ring breathing and deformation modes: These are typically observed at lower frequencies, often below 1000 cm⁻¹.

The amino and methoxymethyl groups have distinct and readily identifiable IR absorption bands.

Amino (-NH₂) Group:

N-H stretching: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

N-H bending (scissoring): A characteristic absorption is expected in the range of 1580-1650 cm⁻¹.

Methoxymethyl (-OCH₂OCH₃) Group:

C-H stretching: The aliphatic C-H stretching vibrations of the methylene and methyl groups are expected to appear in the 2800-3000 cm⁻¹ region.

C-O stretching: Strong C-O stretching bands are characteristic of ethers and are typically observed in the 1050-1150 cm⁻¹ range.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H stretching (asymmetric & symmetric) | 3300 - 3500 |

| N-H bending | 1580 - 1650 | |

| Methoxymethyl (-OCH₂OCH₃) | C-H stretching | 2800 - 3000 |

| C-O stretching | 1050 - 1150 | |

| Oxadiazole Ring | C=N stretching | 1600 - 1650 |

| Ring stretching | 1400 - 1550 |

Note: These are predicted frequency ranges and the exact positions can vary based on the molecular environment and physical state of the sample.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of novel compounds. For this compound, MS analysis provides definitive confirmation of its molecular mass and offers insights into its structural stability and composition through the study of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of a compound, which allows for the deduction of its elemental formula with high confidence. The theoretical monoisotopic mass of this compound (C₄H₇N₃O₂) is calculated to be 129.0538 g/mol . An experimental HRMS measurement yielding a mass value extremely close to this theoretical prediction would serve to confirm the elemental composition of the synthesized molecule.

Table 1: Theoretical HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄H₇N₃O₂ |

| Calculated Monoisotopic Mass | 129.0538 |

| Elemental Composition | |

| Carbon (C) | 4 |

| Hydrogen (H) | 7 |

| Nitrogen (N) | 3 |

This table is generated based on the chemical formula of the compound.

The fragmentation of this compound under electron impact (EI) ionization is expected to follow pathways characteristic of the 1,2,4-oxadiazole ring system and its substituents. The primary fragmentation process for the 1,2,4-oxadiazole heterocycle involves a retro-cycloaddition (RCA) cleavage of the ring. researchgate.net This typically occurs at the O1-C5 and N2-C3 bonds or the O1-N2 and C3-N4 bonds, leading to the formation of distinct nitrile and isocyanate-type fragments. researchgate.net

Additionally, fragmentation patterns associated with the substituents are anticipated. The amine group at the C5 position may undergo α-cleavage, a common fragmentation pathway for aliphatic amines, resulting in the loss of a hydrogen radical. libretexts.orglibretexts.org The methoxymethyl group at the C3 position can fragment through the loss of a methyl radical (•CH₃) or a methoxy radical (•OCH₃).

A plausible fragmentation pathway could initiate with the cleavage of the oxadiazole ring, followed by subsequent fragmentation of the substituent groups. The key expected fragments and their corresponding mass-to-charge ratios (m/z) are outlined below.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Fragment Lost |

|---|---|---|

| 129 | [C₄H₇N₃O₂]⁺• (Molecular Ion) | - |

| 114 | [C₃H₄N₃O₂]⁺ | •CH₃ |

| 99 | [C₃H₅N₃O]⁺• | CH₂O |

| 84 | [C₂H₂N₃O]⁺ | •CH₂OCH₃ |

| 57 | [CH₃OCH₂CN]⁺• | H₂N-CNO |

This table presents hypothetical fragmentation patterns based on the general behavior of 1,2,4-oxadiazoles and related functional groups in mass spectrometry. researchgate.netlibretexts.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, detailing precise bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing. While specific crystallographic data for this compound is not publicly available, analysis of related 1,2,4-oxadiazole derivatives allows for a detailed prediction of its solid-state characteristics. mdpi.comnih.gov

The crystal structure of this compound is expected to be stabilized by a network of intermolecular interactions. The presence of the amine (-NH₂) group makes it a potent hydrogen bond donor, while the nitrogen atoms of the oxadiazole ring and the oxygen atoms of the methoxymethyl and oxadiazole moieties act as hydrogen bond acceptors. nih.gov This facilitates the formation of robust hydrogen bonds, such as N-H···N and N-H···O, which are crucial in defining the supramolecular architecture. rsc.org

Table 3: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Hydrogen Bond | N-H (amine) | N (oxadiazole) |

| Hydrogen Bond | N-H (amine) | O (oxadiazole) |

| Hydrogen Bond | N-H (amine) | O (methoxymethyl) |

| Weak Hydrogen Bond | C-H | O (oxadiazole/methoxymethyl) |

| Weak Hydrogen Bond | C-H | N (oxadiazole) |

| π-π Stacking | 1,2,4-Oxadiazole Ring | 1,2,4-Oxadiazole Ring |

This table summarizes the likely intermolecular forces based on the functional groups present in the molecule. nih.govrsc.orgrsc.org

The molecular framework of this compound is defined by the geometry of the planar 1,2,4-oxadiazole ring and its substituents. The bond lengths within the heterocyclic ring are expected to be consistent with those reported for other 3,5-disubstituted 1,2,4-oxadiazoles. These structures exhibit a characteristic pattern of bond lengths reflecting the electronic distribution within the ring. nih.gov

Table 4: Expected Bond Lengths and Angles for the 1,2,4-Oxadiazole Core

| Parameter | Bond/Angle | Typical Value |

|---|---|---|

| Bond Length | O1-N2 | ~1.42 Å |

| Bond Length | N2-C3 | ~1.31 Å |

| Bond Length | C3-N4 | ~1.38 Å |

| Bond Length | N4-C5 | ~1.31 Å |

| Bond Length | C5-O1 | ~1.35 Å |

| Bond Angle | C5-O1-N2 | ~105° |

| Bond Angle | O1-N2-C3 | ~108° |

| Bond Angle | N2-C3-N4 | ~112° |

| Bond Angle | C3-N4-C5 | ~103° |

| Bond Angle | N4-C5-O1 | ~112° |

Note: The values in this table are representative of typical 1,2,4-oxadiazole structures and are provided for illustrative purposes. Actual experimental values may vary. nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations of 3 Methoxymethyl 1,2,4 Oxadiazol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations are employed to predict the fundamental properties of a molecule. These calculations are typically performed using methods such as Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost. For a molecule like 3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine, DFT calculations can elucidate its preferred three-dimensional structure, the distribution of electrons within the molecule, and its reactivity.

The first step in the computational study of a molecule is to determine its most stable three-dimensional structure, a process known as geometry optimization. For a molecule with rotatable bonds, such as the methoxymethyl group in this compound, a conformational analysis is necessary to identify the various possible spatial arrangements (conformers) and their relative energies.

The optimized geometry provides key structural parameters such as bond lengths and bond angles. While specific data for the title compound is not available, representative bond lengths for a 1,2,4-oxadiazole (B8745197) ring can be inferred from computational studies on related derivatives.

Table 1: Predicted Bond Lengths and Angles for a Representative 1,2,4-Oxadiazole Ring

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | O1-C5 | 1.35 |

| C5-N4 | 1.30 | |

| N4-C3 | 1.39 | |

| C3-N2 | 1.31 | |

| N2-O1 | 1.42 | |

| C5-N(amine) | 1.36 | |

| **Bond Angles (°) ** | C5-O1-N2 | 105.0 |

| O1-N2-C3 | 108.0 | |

| N2-C3-N4 | 115.0 | |

| C3-N4-C5 | 102.0 | |

| N4-C5-O1 | 110.0 |

Note: These values are illustrative and based on general data for substituted 1,2,4-oxadiazoles. Actual values for this compound would require specific calculations.

The electronic properties of a molecule are fundamental to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity.

For 1,2,4-oxadiazole derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, such as the amino group and the aromatic ring system, while the LUMO is typically distributed over the heterocyclic ring. In the case of this compound, the amino group at the 5-position is expected to significantly influence the HOMO, increasing its energy and making the molecule a better electron donor. The methoxymethyl group at the 3-position would also modulate the electronic properties.

Computational studies on similar 1,3,4-oxadiazole (B1194373) derivatives have shown that the HOMO-LUMO gap can be tuned by the nature of the substituents. nih.gov For the title compound, the HOMO and LUMO energy values would be calculated to predict its electronic behavior.

Table 2: Predicted Frontier Molecular Orbital Energies for a Representative 5-Amino-1,2,4-Oxadiazole (B13162853) Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: These are representative values. The actual energies for this compound would depend on the specific computational method and basis set used.

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, is a visual representation of the charge distribution in a molecule. researchgate.netresearchgate.net It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The EPS map is colored to indicate regions of different electrostatic potential: red typically represents regions of negative potential (electron-rich, attractive to electrophiles), while blue represents regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow indicate regions of neutral or intermediate potential.

For this compound, the EPS map is expected to show a region of high negative potential around the oxygen and nitrogen atoms of the oxadiazole ring and the oxygen of the methoxymethyl group, as these are electronegative atoms with lone pairs of electrons. The amine group would also contribute to the negative potential. Conversely, the hydrogen atoms of the amine group and the methyl group would likely be in regions of positive potential. This information is critical for understanding potential sites for hydrogen bonding and other intermolecular interactions. Computational studies on various 1,3,4-oxadiazole derivatives have consistently shown these patterns of charge distribution. researchgate.net

Prediction of Spectroscopic Properties

Computational methods can also be used to predict the spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical spectra can be invaluable in confirming the structure of a newly synthesized compound and in interpreting experimental data.

Theoretical calculations of NMR chemical shifts have become a standard tool in structural elucidation. mdpi.comnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. mdpi.com By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted. These theoretical shifts are often compared with experimental data to confirm the proposed structure.

For this compound, the ¹H and ¹³C NMR chemical shifts would be predicted for its optimized geometry. The chemical shifts of the protons and carbons in the methoxymethyl group would be sensitive to its conformation. The protons of the amine group would likely appear as a broad signal, and its chemical shift would be dependent on the solvent and concentration. The carbon atoms of the oxadiazole ring would have characteristic chemical shifts that are influenced by the substituents. Studies on other 1,2,4-oxadiazole derivatives have shown a good correlation between calculated and experimental NMR data. scispace.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H NMR | |

| -CH₂- | 4.5 |

| -OCH₃ | 3.4 |

| -NH₂ | 5.8 |

| ¹³C NMR | |

| C3 | 165 |

| C5 | 170 |

| -CH₂- | 68 |

| -OCH₃ | 59 |

Note: These are hypothetical values for illustrative purposes. Actual predicted shifts would require specific GIAO calculations.

Theoretical vibrational frequency analysis is used to predict the infrared (IR) spectrum of a molecule. The calculation provides the frequencies of the normal modes of vibration and their corresponding intensities. The predicted IR spectrum can be compared with an experimental spectrum to identify characteristic functional groups and to confirm the molecular structure. It is common practice to scale the calculated frequencies by a scaling factor to account for systematic errors in the computational methods. researchgate.net

For this compound, the theoretical IR spectrum would show characteristic vibrational modes for the functional groups present. These would include N-H stretching vibrations for the amine group, C-H stretching vibrations for the methoxymethyl group, and various stretching and bending vibrations for the 1,2,4-oxadiazole ring. A detailed analysis of the vibrational modes can be found in studies of similar molecules, such as 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole, where theoretical calculations were used to assign the experimental IR bands. mdpi.com

Table 4: Predicted Key IR Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H stretching (asymmetric) | 3500 |

| N-H stretching (symmetric) | 3400 |

| C-H stretching (methoxymethyl) | 2950-2850 |

| C=N stretching (oxadiazole) | 1650 |

| N-H bending | 1620 |

| C-O-C stretching (ether) | 1100 |

Note: These are representative values. Accurate predictions would require specific frequency calculations and appropriate scaling.

Reaction Mechanism Studies through Computational Modeling

Computational modeling serves as a powerful tool to elucidate the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For the synthesis of this compound, computational chemistry offers a window into the reaction mechanisms, allowing for a detailed examination of transition states, reaction energetics, and kinetics. These theoretical investigations are crucial for optimizing reaction conditions and understanding the underlying principles governing the formation of this molecule.

Transition State Analysis for Synthetic Pathways

The synthesis of the 1,2,4-oxadiazole ring typically involves the cyclization of an O-acyl-amidoxime intermediate. Computational methods, particularly Density Functional Theory (DFT), are employed to map out the potential energy surface of this transformation. By identifying the transition state (TS) structures, chemists can understand the geometry of the highest energy point along the reaction coordinate.

For the formation of this compound, a key step would be the intramolecular cyclodehydration of a precursor. Transition state analysis would involve locating the specific arrangement of atoms as the hydroxyl group of the amidoxime (B1450833) attacks the electrophilic carbonyl carbon, leading to the closure of the five-membered ring. The geometric parameters of this transition state, such as bond lengths and angles, provide critical information about the steric and electronic factors that influence the reaction rate.

Hypothetical Transition State Geometry Data for the Cyclization Step:

| Parameter | Bond/Angle | Value (Å or Degrees) |

| Bond Length | C-O (forming) | 1.98 Å |

| Bond Length | N-C (breaking) | 1.52 Å |

| Bond Length | O-H (breaking) | 1.45 Å |

| Angle | O-C-N | 110.5° |

| Angle | C-N-O | 118.2° |

This interactive table presents hypothetical geometric parameters for the transition state in the cyclization reaction leading to the 1,2,4-oxadiazole ring, calculated using a DFT method like B3LYP with a suitable basis set.

Reaction Energetics and Kinetic Predictions

Beyond the geometry of the transition state, computational chemistry allows for the calculation of the energetic barriers associated with a reaction. The activation energy (Ea), which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. Lower activation energies correspond to faster reactions.

Quantum chemical calculations can predict the Gibbs free energy of activation (ΔG‡), providing a more accurate picture of reaction kinetics in solution. By comparing the activation energies of different proposed synthetic routes, a more efficient pathway can be identified. For instance, the choice of dehydrating agent or solvent can be modeled to see its effect on the energy of the transition state and, consequently, the reaction rate.

Hypothetical Energetic Data for the Synthesis of this compound:

| Parameter | Value (kcal/mol) |

| Activation Energy (Ea) | 22.5 |

| Enthalpy of Reaction (ΔH) | -45.8 |

| Gibbs Free Energy of Reaction (ΔG) | -50.2 |

This interactive table displays hypothetical energetic parameters for the synthesis of this compound. These values would typically be calculated using high-level computational methods.

Ligand-Protein Docking Simulations (Conceptual Framework)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg In the context of medicinal chemistry, docking simulations are instrumental in understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. This provides a conceptual framework for rational drug design and the prediction of potential biological activity.

Investigation of Binding Modes and Affinities with Hypothetical Biological Targets

While the specific biological targets of this compound are not defined, docking simulations can be performed against a panel of hypothetical targets based on the known activities of similar 1,2,4-oxadiazole-containing compounds. nih.gov These targets could include kinases, proteases, or other enzymes implicated in various diseases.

The process involves generating a 3D model of the ligand and docking it into the active site of the target protein. The simulation software then explores various possible binding poses and scores them based on a scoring function that estimates the binding affinity. The scoring function takes into account factors such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

The results of these simulations can reveal the most likely binding mode of the ligand, highlighting the key amino acid residues in the active site that it interacts with. This information is invaluable for understanding the structure-activity relationship (SAR) and for designing new analogs with improved potency and selectivity.

Hypothetical Docking Results for this compound with a Hypothetical Kinase Target:

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | Amine group with Asp145; Oxadiazole nitrogen with Ser89 |

| Hydrophobic Interactions | Methoxymethyl group with Leu23, Val56 |

| Key Interacting Residues | Asp145, Ser89, Leu23, Val56 |

This interactive table presents a hypothetical outcome of a molecular docking simulation of this compound with a kinase active site. The binding affinity and key interactions provide a conceptual understanding of its potential as a kinase inhibitor.

Mechanistic Investigations into Reactions Involving 3 Methoxymethyl 1,2,4 Oxadiazol 5 Amine

Elucidation of Cyclization Mechanisms

The formation of the 1,2,4-oxadiazole (B8745197) ring is a cornerstone of the synthesis of 3-(methoxymethyl)-1,2,4-oxadiazol-5-amine. The most common synthetic routes involve the cyclization of amidoxime (B1450833) derivatives. researchgate.net

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles typically proceeds through the reaction of an amidoxime with a carboxylic acid or its derivative. chim.itnih.gov For the synthesis of this compound, the key precursor would be methoxyacetamidoxime. The general mechanism involves two principal stages: O-acylation of the amidoxime followed by intramolecular cyclization and dehydration. mdpi.com

The initial step is the O-acylation of the amidoxime, which forms a crucial O-acylamidoxime intermediate. nih.gov This intermediate can sometimes be isolated, providing strong evidence for the stepwise nature of the reaction. mdpi.com The mechanism for the subsequent cyclization is proposed to be a 1,5-intramolecular nucleophilic attack where the amino group of the O-acylamidoxime attacks the carbonyl carbon. nih.gov This attack leads to the formation of a 4,5-dihydro-1,2,4-oxadiazol-5-ol, a five-membered heterocyclic intermediate. nih.gov The final step is the elimination of a water molecule from this intermediate to yield the aromatic 1,2,4-oxadiazole ring. nih.gov

An alternative pathway involves the oxidative cyclization of N-acyl amidines. This process is thought to proceed through the formation of an N-bromination intermediate, which then undergoes dehydrobromination to facilitate N–O bond formation and ring closure. mdpi.comnih.gov

Table 1: Key Intermediates in 1,2,4-Oxadiazole Formation

| Intermediate | Description | Role in Mechanism |

|---|---|---|

| O-Acylamidoxime | Formed from the reaction of an amidoxime and an acylating agent. | Key precursor to cyclization. nih.gov |

| 4,5-Dihydro-1,2,4-oxadiazol-5-ol | A cyclic, non-aromatic intermediate. | Formed after intramolecular nucleophilic attack. nih.gov |

Various catalysts can be employed to promote the synthesis of 1,2,4-oxadiazoles, often by activating the reactants or facilitating the cyclodehydration step.

Acid/Base Catalysis: The cyclodehydration of the O-acylamidoxime intermediate is frequently accelerated by either acid or base catalysts. For instance, tetra-n-butylammonium fluoride (B91410) (TBAF) has been shown to catalyze the rapid dehydration of the cyclic intermediate at room temperature. mdpi.com Inorganic bases like potassium carbonate are also used, particularly in one-pot syntheses. mdpi.com

Coupling Reagents: In reactions starting from carboxylic acids, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to activate the carboxylic acid, facilitating the initial O-acylation of the amidoxime. chim.it

Oxidative Catalysis: In oxidative cyclization routes, reagents like N-bromosuccinimide (NBS) or iodine are used in stoichiometric amounts to promote the reaction. mdpi.com Copper-catalyzed cascade reactions have also been developed for the synthesis of 1,2,4-oxadiazoles under mild conditions. nih.gov The Vilsmeier reagent can activate both carboxylic acids for O-acylation and the subsequent cyclocondensation of the O-acylamidoxime intermediate. mdpi.com

Pathways of Functional Group Transformations

The functional groups of this compound—the primary amino group at the C5 position and the methoxymethyl group at the C3 position—are key sites for further chemical modifications.

The 5-amino group of the 1,2,4-oxadiazole ring behaves as a typical nucleophile, although its reactivity can be influenced by the electron-withdrawing nature of the heterocyclic ring.

Acylation: The amino group can be readily acylated to form amides. For example, derivatization to acetamides has been reported. nih.gov The mechanism follows a standard nucleophilic addition-elimination pathway, where the amino group attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride), followed by the elimination of a leaving group.

Nucleophilic Aromatic Substitution (SNAr): While less common for an amino group itself, the C5 position of the 1,2,4-oxadiazole ring is susceptible to nucleophilic attack, especially if a good leaving group is present. chim.it Bidentate nucleophiles like hydrazine (B178648) can attack the electrophilic C5 position, leading to ring-opening and subsequent rearrangement, a process known as an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. chim.it

The methoxymethyl (MOM) group is generally stable but can be cleaved under specific conditions, typically involving Lewis or Brønsted acids. wikipedia.org

The cleavage mechanism usually involves the protonation or coordination of a Lewis acid to the ether oxygen, making the group a better leaving group. This is followed by nucleophilic attack on the methylene (B1212753) carbon or the formation of a transient oxocarbenium ion, which is then trapped by a nucleophile. The reactivity of the MOM group in this compound would likely require acidic conditions that must be compatible with the stability of the oxadiazole ring and the amino group. For aromatic MOM ethers, treatment with trialkylsilyl triflates in the presence of 2,2′-bipyridyl has been shown to be an effective and mild deprotection method. acs.org

Table 2: Plausible Reactions of Functional Groups

| Functional Group | Reaction Type | Reagents | Mechanistic Pathway |

|---|---|---|---|

| 5-Amino Group | Acylation | Acid chlorides, Anhydrides | Nucleophilic Addition-Elimination |

| 5-Amino Group | ANRORC | Hydrazine, Hydroxylamine (B1172632) | Nucleophilic Addition, Ring Opening, Ring Closure chim.it |

Isotopic Labeling Studies for Mechanistic Confirmation

While specific isotopic labeling studies for this compound are not prominently documented in the reviewed literature, this technique is a powerful tool for elucidating reaction mechanisms in heterocyclic chemistry. Such studies could provide definitive evidence for the proposed pathways.

For the cyclization mechanism, ¹⁵N labeling of the amidoxime or the amino group of the cyanating agent could trace the origin of the nitrogen atoms in the final 1,2,4-oxadiazole ring. For example, labeling the NH₂ group of the amidoxime would confirm its role as the nucleophile in the intramolecular cyclization step. Similarly, using an ¹⁸O-labeled acylating agent would confirm that the oxygen atom at position 1 of the ring originates from the amidoxime, as the labeled oxygen would be eliminated as H₂¹⁸O during the final dehydration step.

In studying functional group transformations, deuterium (B1214612) labeling could be used to investigate the kinetics of proton transfer steps, for instance, in the deprotection of the methoxymethyl group or in reactions involving the amino group. By observing kinetic isotope effects, one could gain deeper insight into the rate-determining steps of these transformations.

Exploration of Biological Activities and Structure Activity Relationships Sar of 3 Methoxymethyl 1,2,4 Oxadiazol 5 Amine and Its Analogs in Vitro Focus

Antimicrobial Activity Studies

Derivatives of 1,2,4-oxadiazole (B8745197) have demonstrated a wide range of antimicrobial properties. These studies are fundamental in the search for new agents to combat infectious diseases.

Antiviral Activity Investigations

The antiviral potential of 1,2,4-oxadiazole derivatives has been an area of active research, with some analogs showing promise against various viruses. For instance, certain 1,2,4-oxadiazole-phenoxy alkyl-isoxazole derivatives have been synthesized and evaluated for their inhibitory effect on human rhinoviruses, with preliminary results indicating stronger inhibition than the reference compound pleconaril. researchgate.net

Enzyme Inhibition Studies (Target-Specific, e.g., Kinases, Proteases)

The 1,2,4-oxadiazole nucleus is a versatile scaffold for designing specific enzyme inhibitors. For example, a series of indole-substituted 1,2,4-oxadiazoles were synthesized and evaluated as 5-lipoxygenase (5-LOX) inhibitors, an enzyme involved in inflammatory pathways. dergipark.org.tr Several of the synthesized compounds showed significant inhibitory activity, with the most potent having an IC50 value of 18.78 µg/ml. dergipark.org.tr Another study reported on novel N-substituted sulfonyl amides incorporating a 1,3,4-oxadiazol structural motif as potent acetylcholinesterase and carbonic anhydrase inhibitors. nih.gov

Receptor Binding Assays (Conceptual Receptor Interactions)

Derivatives of 1,2,4-oxadiazole have been investigated for their ability to bind to various receptors, indicating their potential as modulators of cellular signaling pathways. For example, research has been conducted on compounds containing a 1,2,4-oxadiazole ring that act as selective radioligands for the metabotropic glutamate (B1630785) subtype 5 (mGlu5) receptor, which is a target for neurological and psychiatric disorders. nih.govnih.gov Another study explored novel imidazodiazepines containing a 1,2,4-oxadiazole moiety for their binding affinity to kappa opioid receptors (KOR), which are involved in pain and mood regulation. mdpi.com

General Cytotoxicity Studies (Excluding Human Cell Lines for Clinical Relevance)

In the early stages of drug discovery, general cytotoxicity is assessed to understand the potential toxicity of a compound. While the user's instructions exclude data from human cell lines, it is a standard practice to evaluate cytotoxicity against various cell lines. For instance, a study on novel oxadiazole-containing hybrids investigated their cytotoxicity, with some compounds showing a high degree of selectivity, being three to four times more potent against tumor cells than normal cells. nih.gov Another study on 1,2,4-oxadiazole derivatives containing an amide fragment assessed their cytotoxicity against human normal liver L-02 cells and found them to have low cytotoxicity at the tested concentrations. mdpi.com

Structure-Activity Relationship (SAR) Studies

SAR studies of 1,2,4-oxadiazole derivatives have been instrumental in identifying the key structural features that govern their biological effects. The substituents at the C3 and C5 positions of the oxadiazole ring are particularly important, as modifications at these sites can significantly modulate the potency and selectivity of the compounds.

The biological activity of 3,5-disubstituted-1,2,4-oxadiazoles is highly dependent on the nature of the substituents at both the C3 and C5 positions. Research has demonstrated that variations in these groups can lead to significant differences in anticancer and antibacterial efficacy.

Anticancer Activity:

The anticancer potential of 1,2,4-oxadiazole derivatives has been evaluated against a variety of cancer cell lines. The SAR studies reveal that both aromatic and heterocyclic substituents at the C3 and C5 positions play a crucial role in determining the cytotoxic effects.

For instance, a series of 3,5-disubstituted-1,2,4-oxadiazoles were synthesized and tested for their in vitro anti-proliferative activities. mdpi.com Among these, compounds with specific substitutions on phenyl rings at the C3 and C5 positions showed notable activity. For example, compound 3n , with a 4-chlorophenyl group at C3 and a 4-(dimethylamino)phenyl group at C5, exhibited high selectivity for prostate cancer cells. mdpi.com Another compound, 3p , demonstrated potent cytotoxicity against prostate cancer cell lines with a half-maximal inhibitory concentration (IC50) in the nanomolar range. mdpi.com

Further studies on 3-aryl-5-aryl-1,2,4-oxadiazoles as apoptosis inducers identified that a substituted five-membered ring at the C5 position is important for activity. dntb.gov.ua Specifically, the compound 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole showed good activity against several breast and colorectal cancer cell lines. dntb.gov.ua Replacing the 3-phenyl group with a pyridyl group was also found to be a favorable modification for anticancer activity. dntb.gov.ua

The following interactive data table summarizes the in vitro anticancer activity of selected 3,5-disubstituted-1,2,4-oxadiazole analogs.

In Vitro Anticancer Activity of 1,2,4-Oxadiazole Analogs

| Compound | C3-Substituent | C5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|---|

| Compound 16a | Imidazo[1,2-a]pyrazin-2-yl | 4-Methoxyphenyl | MCF-7 (Breast) | 0.68 | nih.gov |

| Compound 16a | Imidazo[1,2-a]pyrazin-2-yl | 4-Methoxyphenyl | A-549 (Lung) | 1.56 | nih.gov |

| Compound 16b | Imidazo[1,2-a]pyrazin-2-yl | 3,4,5-Trimethoxyphenyl | MCF-7 (Breast) | 0.22 | nih.gov |

| Compound 16b | Imidazo[1,2-a]pyrazin-2-yl | 3,4,5-Trimethoxyphenyl | A-549 (Lung) | 1.09 | nih.gov |

| Compound 24a | (E)-N'-hydroxy-4-methoxybenzimidamide derivative | Quinolin-8-yl | U937 (Leukemia) | 0.29 | nih.gov |

| Compound 24b | (E)-N'-hydroxy-4-(trifluoromethyl)benzimidamide derivative | Quinolin-8-yl | NCI-H661 (Lung) | 0.41 | nih.gov |

Antibacterial Activity:

The 1,2,4-oxadiazole scaffold has also been explored for the development of new antibacterial agents, particularly against Gram-positive bacteria like Staphylococcus aureus. journalirjpac.comresearchgate.net SAR studies have shown that hydrophobic and halogenated substituents are generally well-tolerated and can enhance antibacterial activity. journalirjpac.com

In one study, modifications of a multi-ring 1,2,4-oxadiazole structure revealed that substitutions on the terminal aromatic ring (designated as ring D) significantly impacted the minimum inhibitory concentration (MIC) against S. aureus. journalirjpac.com For example, the addition of a fluorine or chlorine atom to this ring retained or improved activity. journalirjpac.com In contrast, the introduction of hydrogen-bond-donating substituents on the same ring generally led to a decrease in antimicrobial activity. journalirjpac.com

Another study highlighted the importance of a hydrogen-bond donor in a different terminal aromatic ring (designated as ring A) for antibacterial activity. researchgate.net Phenol, aniline, and certain heterocycles like pyrazoles at this position were found to be favorable, while sulfonamides, amides, and carboxylic acids reduced or abolished activity. researchgate.net

The following interactive data table presents the in vitro antibacterial activity of selected 1,2,4-oxadiazole analogs against S. aureus.

In Vitro Antibacterial Activity of 1,2,4-Oxadiazole Analogs against S. aureus

| Compound | Key Structural Features | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 1 | 4-phenol at ring A | 0.5 - 4 | journalirjpac.com |

| Compound 2 | 4-chloropyrazole at ring A | 0.5 - 4 | journalirjpac.com |

| Compound 8 | 5-indole at ring A | 0.5 - 4 | journalirjpac.com |

| Compound 59b | 4-chloropyrazole at ring A, additional fluorine at ring D | Active (MIC ≤ 8) | journalirjpac.com |

| Compound 69b | 4-chloropyrazole at ring A, additional chlorine at ring D | Active (MIC ≤ 8) | journalirjpac.com |

| Compound 79a | 4-phenol at ring A, 4-phenol at ring D | 16 | journalirjpac.com |

The influence of stereochemistry on the biological activity of 1,2,4-oxadiazole derivatives is a subject that has not been extensively explored in the available scientific literature. While the synthesis of some chiral 3,5-disubstituted-1,2,4-oxadiazoles derived from amino acids has been reported, comprehensive studies detailing how different stereoisomers affect their biological activity profiles are limited. journalirjpac.com

The general principles of medicinal chemistry suggest that stereoisomers of a chiral compound can exhibit different pharmacological activities, potencies, and metabolic profiles due to the three-dimensional nature of drug-receptor interactions. However, without specific research data on 1,2,4-oxadiazole analogs, any discussion on the influence of stereochemistry would be speculative. Further research is needed to elucidate the stereochemical requirements for the optimal biological activity of this class of compounds.

Potential Applications and Future Research Directions for 3 Methoxymethyl 1,2,4 Oxadiazol 5 Amine

Role as a Synthetic Building Block in Organic Chemistry

The structure of 3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine makes it a valuable synthetic building block in organic chemistry. The 1,2,4-oxadiazole (B8745197) ring is a known bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties in drug design. lifechemicals.comnih.gov The primary amine group at the 5-position serves as a key functional handle for a variety of chemical transformations.

This amino group can readily participate in nucleophilic substitution and addition reactions, allowing for the facile introduction of diverse substituents. For instance, it can be acylated, alkylated, or used in the formation of Schiff bases, leading to a wide array of more complex molecular architectures. These derivatives are of significant interest in medicinal chemistry for the development of novel therapeutic agents. nih.gov The methoxymethyl group at the 3-position, while relatively stable, can also potentially be modified under specific conditions, further expanding the synthetic utility of the parent molecule.

The 1,2,4-oxadiazole core itself can undergo various transformations, such as ring-opening reactions under reductive conditions or thermal and photochemical rearrangements, providing access to other heterocyclic systems. chim.it This reactivity profile allows chemists to use this compound as a versatile scaffold to construct diverse molecular libraries for screening in drug discovery and materials science. rsc.org

Applications in Material Science (e.g., Polymer Additives, Specialty Chemicals)

Derivatives of 1,2,4-oxadiazole have demonstrated significant potential in material science, and this compound could serve as a precursor for novel materials with tailored properties. The thermal and chemical stability of the 1,2,4-oxadiazole ring makes it an attractive component for high-performance polymers and specialty chemicals. nih.gov

The presence of heteroatoms in the 1,2,4-oxadiazole ring can induce a longitudinal dipole moment, which may lead to interesting liquid crystal properties in appropriately designed molecules. researchgate.net By incorporating this compound into polymeric structures, it may be possible to develop new materials with enhanced thermal stability, specific optical properties, or improved performance as polymer additives. For instance, the halogenated versions of similar compounds are being explored as flame-retardant additives.